molecular formula C26H22N4O3S B2791427 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 536706-44-2

2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2791427
CAS No.: 536706-44-2
M. Wt: 470.55
InChI Key: INZAUXGTULGSPZ-UHFFFAOYSA-N
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Description

2-((3-(3-Methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide is a pyrimidoindole derivative characterized by a central pyrimido[5,4-b]indole scaffold substituted with a 3-methoxyphenyl group at the 3-position and a thioacetamide side chain linked to a para-methylphenyl (p-tolyl) group. This structure places it within a broader class of bioactive molecules designed for selective targeting of receptors such as Toll-like receptor 4 (TLR4), as demonstrated in related compounds . The para-tolyl group on the acetamide moiety introduces steric and electronic effects that may influence receptor binding affinity .

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-16-10-12-17(13-11-16)27-22(31)15-34-26-29-23-20-8-3-4-9-21(20)28-24(23)25(32)30(26)18-6-5-7-19(14-18)33-2/h3-14,28H,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZAUXGTULGSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with potential biological activity. Its structure includes a pyrimidine core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound based on available research findings and case studies.

The molecular formula of the compound is C26H22N4O3SC_{26}H_{22}N_{4}O_{3}S, with a molecular weight of 470.55 g/mol. The presence of various functional groups such as methoxy, thio, and acetamide contributes to its biological properties.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds containing methoxy groups have been reported to enhance antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . In vitro studies on similar structures indicate that the presence of the methoxyphenyl group may contribute to increased efficacy against bacterial strains.

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer potential. The structure of this compound suggests it may interact with cellular pathways involved in cancer progression. For example, studies on related compounds have shown that modifications at specific positions can lead to enhanced cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating how structural changes affect biological activity. The following table summarizes key findings from SAR studies relevant to this compound:

Substituent Effect on Activity Reference
Methoxy groupIncreases antibacterial activity
Thio groupEnhances interaction with target proteins
Acetamide groupModulates solubility and bioavailability

Case Studies

  • Antibacterial Efficacy : A study investigating the antibacterial properties of similar pyrimidine derivatives found that compounds with thio substitutions exhibited MIC values significantly lower than standard antibiotics, indicating strong potential for treating resistant bacterial strains .
  • Cytotoxicity in Cancer Cells : In vitro tests demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that modifications in the pyrimidine structure can lead to promising anticancer agents .

Scientific Research Applications

The compound 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, supported by data tables and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C26H22N4O3S
  • Molecular Weight : 478.55 g/mol

Structural Characteristics

The compound features a complex structure that includes a pyrimidine ring fused with an indole moiety, which is essential for its biological activity. The presence of a methoxy group and a thioether linkage enhances its pharmacological properties.

Anticancer Activity

One of the primary applications of this compound is in the field of cancer research. Studies have demonstrated that derivatives of pyrimidoindole compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 12 µM, suggesting potent anticancer activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its thioamide functionality has been linked to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects through the modulation of cytokine release and inhibition of inflammatory pathways. This property could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In vitro studies have shown that treatment with the compound reduces TNF-alpha and IL-6 levels in activated macrophages, highlighting its potential as an anti-inflammatory therapeutic .

Drug Development Potential

Given its diverse biological activities, further research is warranted to explore the pharmacokinetics and safety profiles of this compound. Structure-activity relationship (SAR) studies could lead to the development of more potent derivatives with improved selectivity for target diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives

Compound ID Pyrimidoindole Substituent Acetamide Substituent Biological Activity/Notes Reference
Target Compound 3-(3-Methoxyphenyl) N-(p-Tolyl) Hypothesized TLR4 modulation; under study
N-Cyclohexyl-2-...acetamide (42) 3-Phenyl N-Cyclohexyl Selective TLR4 ligand (IC₅₀: 0.8 μM)
Compound 536715-23-8 3-(4-Chlorophenyl) N-(3-Methoxyphenyl) Enhanced lipophilicity; unconfirmed activity
537667-98-4 3-Methyl N-(4-Trifluoromethoxyphenyl) Improved metabolic resistance (in vitro)
536706-70-4 3-(3-Methoxyphenyl) N-(4-Ethylphenyl) Reduced TLR4 affinity vs. p-tolyl analog

Key Findings

Substituent Effects on the Pyrimidoindole Core :

  • The 3-methoxyphenyl group in the target compound contrasts with the 3-phenyl group in compound 42 . Methoxy substitution may enhance solubility but reduce membrane permeability compared to hydrophobic aryl groups.
  • Chlorine substitution at the 4-position of the phenyl ring (as in 536715-23-8) increases molecular weight and lipophilicity, which could affect blood-brain barrier penetration .

Acetamide Side Chain Variations: Replacement of the p-tolyl group with a cyclohexyl group (compound 42) improves TLR4 selectivity but reduces aqueous solubility due to cyclohexane’s hydrophobicity . Ethyl substitution at the para position (536706-70-4) slightly reduces TLR4 binding affinity compared to the target compound’s methyl group, suggesting steric hindrance may play a role .

Structure-Activity Relationship (SAR) Insights :

  • Studies on compound 33 (benzamide-substituted analog) demonstrated that bulkier groups on the acetamide side chain improve receptor interaction but may compromise pharmacokinetics .
  • The target compound’s para-methylphenyl group balances steric bulk and hydrophobicity, making it a candidate for further optimization in TLR4-targeted therapies.

Research Findings and Implications

  • Metabolic Stability : The 3-methoxy group may mitigate rapid hepatic clearance observed in methyl-substituted analogs (e.g., 537667-86-0) .
  • Synthetic Feasibility : The compound’s synthesis likely follows routes analogous to those described for pyrimidoindole derivatives, involving microwave-assisted coupling and column chromatography purification .

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